4-Bromoquinoline 1-oxide
Overview
Description
4-Bromoquinoline 1-oxide is a heterocyclic aromatic compound that contains a bromine atom at the fourth position of the quinoline ring and an oxygen atom bonded to the nitrogen atom in the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline 1-oxide typically involves the bromination of quinoline followed by oxidation. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromoquinoline is then oxidized using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to 4-bromoquinoline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Bromoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromoquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromoquinoline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its binding affinity and the nature of the target. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .
Comparison with Similar Compounds
4-Chloroquinoline 1-oxide: Similar structure but with a chlorine atom instead of bromine.
4-Fluoroquinoline 1-oxide: Contains a fluorine atom at the fourth position.
4-Iodoquinoline 1-oxide: Features an iodine atom at the fourth position.
Uniqueness: 4-Bromoquinoline 1-oxide is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
4-bromo-1-oxidoquinolin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJUZLWHSECDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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